molecular formula C9H10O2S B1379353 2-[4-(Sulfanylmethyl)phenyl]acetic acid CAS No. 1378851-95-6

2-[4-(Sulfanylmethyl)phenyl]acetic acid

Cat. No.: B1379353
CAS No.: 1378851-95-6
M. Wt: 182.24 g/mol
InChI Key: ITOZYMILMGZLBR-UHFFFAOYSA-N
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Description

2-[4-(Sulfanylmethyl)phenyl]acetic acid is a small organic molecule featuring a phenyl ring substituted at the para position with a sulfanylmethyl group (-CH₂SH) and an acetic acid moiety (-CH₂COOH). The sulfanylmethyl group introduces a thiol functional group, which confers nucleophilic and redox-reactive properties.

Properties

IUPAC Name

2-[4-(sulfanylmethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c10-9(11)5-7-1-3-8(6-12)4-2-7/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITOZYMILMGZLBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378851-95-6
Record name 2-[4-(sulfanylmethyl)phenyl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Sulfanylmethyl)phenyl]acetic acid typically involves the introduction of a sulfanylmethyl group to a phenylacetic acid derivative. One common method is the reaction of 4-(bromomethyl)phenylacetic acid with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions generally include:

    Solvent: Ethanol or water

    Temperature: Reflux conditions

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Sulfanylmethyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation

Major Products Formed

Scientific Research Applications

2-[4-(Sulfanylmethyl)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(Sulfanylmethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or receptor function. The phenylacetic acid moiety may also contribute to its biological effects by interacting with cellular pathways involved in inflammation or microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Features

The following compounds share the phenyl-acetic acid core but differ in the substituents attached to the phenyl ring, particularly at the para position. These modifications significantly influence their physicochemical properties, biological activity, and applications.

Table 1: Comparative Overview of 2-[4-(Sulfanylmethyl)phenyl]acetic Acid and Analogs
Compound Name CAS/ID Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity/Application Notable Properties
This compound Not available C₉H₁₀O₂S 182.24 (calculated) -CH₂SH Inferred: Potential enzyme modulation Thiol reactivity, moderate polarity
TES-1025 1883602-21-8 C₁₈H₁₃N₃O₂S₂ 383.45 -CH₂S-(pyrimidinone-thiophene) ACMSD inhibitor (IC₅₀ = 13 nM) High potency, modulates NAD+ biosynthesis
2-(4-(Methylsulfonyl)phenyl)acetic acid 90536-66-6 C₉H₁₀O₄S 214.24 -SO₂CH₃ Etoricoxib synthesis impurity Oxidized sulfur, high polarity
2-[4-(Cyclopropylsulfanyl)phenyl]acetic acid 868614-27-1 C₁₁H₁₂O₂S 208.28 -S-cyclopropyl Not reported Steric bulk, lipophilic
2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid 1155610-14-2 C₁₁H₁₄O₅S 258.30 -SO₂-(methoxyethyl) Not reported Enhanced solubility, ether linkage
2-[(4-Methanesulfonylphenyl)sulfamoyl]acetic acid Not available C₉H₁₁NO₆S₂ 293.32 -SO₂NH₂ and -SO₂CH₃ Not reported Dual sulfonyl groups, high polarity

Key Comparative Insights

Electronic and Reactivity Profiles
  • Sulfanylmethyl (-CH₂SH) : The thiol group in the target compound is redox-active, enabling disulfide bond formation or metal chelation. This contrasts with sulfonyl groups (-SO₂R) in analogs like 2-(4-(Methylsulfonyl)phenyl)acetic acid, which are electron-withdrawing and increase acidity of the acetic acid moiety .
Physicochemical Properties
  • Polarity : Sulfonyl derivatives (e.g., 90536-66-6) exhibit higher polarity and water solubility compared to sulfanylmethyl or cyclopropylsulfanyl analogs, impacting their pharmacokinetic profiles.
  • Stability : Thiol-containing compounds are prone to oxidation, whereas sulfonyl groups are chemically stable, making the latter preferable for long-term storage .

Biological Activity

2-[4-(Sulfanylmethyl)phenyl]acetic acid is a compound with the molecular formula C₉H₁₀O₂S and a molecular weight of approximately 182.24 g/mol. It has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group substituted with a sulfanylmethyl group and an acetic acid moiety. Its structure can be represented as follows:

  • Molecular Formula : C₉H₁₀O₂S
  • SMILES Notation : C1=CC(=CC=C1CC(=O)O)CS
  • InChI Key : ITOZYMILMGZLBR-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. Its structural features are believed to contribute to its effectiveness in inhibiting bacterial growth.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, which could have implications in treating inflammatory diseases.
  • Analgesic Properties : There is emerging evidence that this compound may exhibit analgesic effects, making it a candidate for further exploration in pain management therapies.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory and pain pathways. This inhibition could alter the signaling cascades that lead to pain and inflammation.
  • Receptor Interaction : It is hypothesized that the compound interacts with various receptors in the body, which could mediate its analgesic and anti-inflammatory effects.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Investigated antimicrobial properties against Gram-positive bacteria, showing significant inhibition at certain concentrations.
Explored anti-inflammatory effects in animal models, demonstrating reduced edema and pain response compared to control groups.
Evaluated analgesic potential using behavioral assays in rodents, indicating dose-dependent pain relief.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Sulfanylmethyl)phenyl]acetic acid
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2-[4-(Sulfanylmethyl)phenyl]acetic acid

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